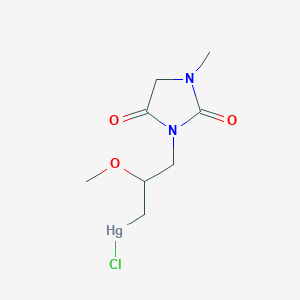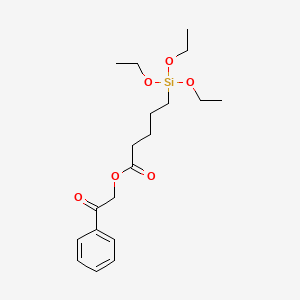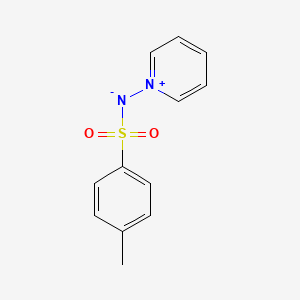
2,2-Dimethyl-3-(dimethylamino)-4'-(methylsulfonyl)-propiophenone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride is a synthetic organic compound with a complex structure. It is primarily used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride typically involves multiple steps. The starting materials are often commercially available compounds, which undergo a series of reactions including alkylation, sulfonation, and amination. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The final product is often purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-3-(dimethylamino)-propiophenone
- 4’-(Methylsulfonyl)-propiophenone
- 2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-benzophenone
Uniqueness
2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and in biochemical research.
属性
CAS 编号 |
53207-38-8 |
|---|---|
分子式 |
C14H22ClNO3S |
分子量 |
319.8 g/mol |
IUPAC 名称 |
3-(dimethylamino)-2,2-dimethyl-1-(4-methylsulfonylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO3S.ClH/c1-14(2,10-15(3)4)13(16)11-6-8-12(9-7-11)19(5,17)18;/h6-9H,10H2,1-5H3;1H |
InChI 键 |
UBZSYQJIGPKFTO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN(C)C)C(=O)C1=CC=C(C=C1)S(=O)(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


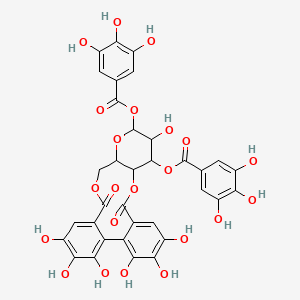
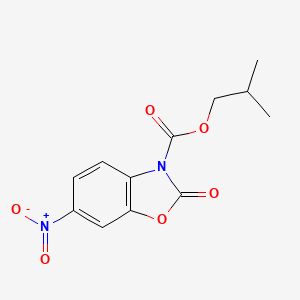
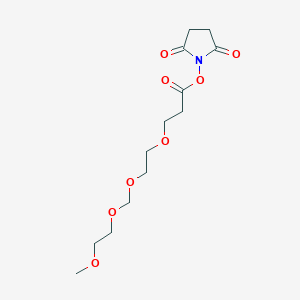
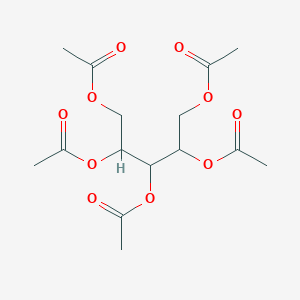
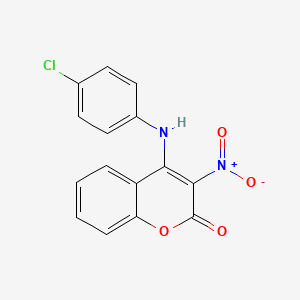

![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)
methanone](/img/structure/B14172005.png)

![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)
![6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172028.png)
